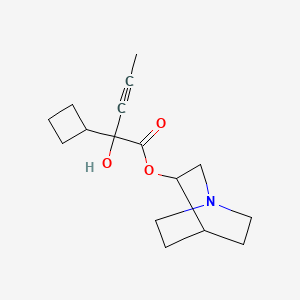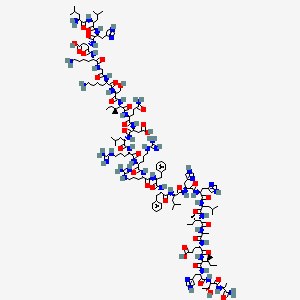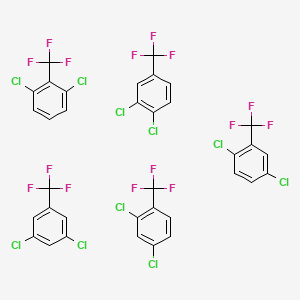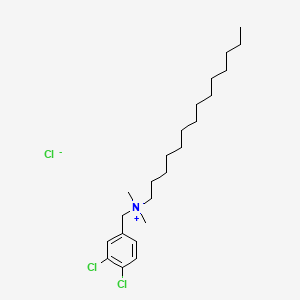
3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester is a complex organic compound with a unique structure that combines a cyclobutyl group, a hydroxy group, and a quinuclidinyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester typically involves multiple steps. One common method includes the following steps:
Formation of 3-Pentynoic Acid: This can be achieved through the oxidation of 3-Pentyn-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.
Hydroxylation: The addition of a hydroxy group can be performed using hydroboration-oxidation reactions.
Esterification: Finally, the esterification with quinuclidinyl alcohol is carried out using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, chromium trioxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Pentynoic acid: A simpler analog without the cyclobutyl and quinuclidinyl groups.
2-Cyclobutyl-2-hydroxy-3-pentynoic acid: Lacks the quinuclidinyl ester group.
3-Quinuclidinyl ester derivatives: Compounds with similar ester groups but different acid components.
Uniqueness
3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
| 101030-75-5 | |
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-cyclobutyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C16H23NO3/c1-2-8-16(19,13-4-3-5-13)15(18)20-14-11-17-9-6-12(14)7-10-17/h12-14,19H,3-7,9-11H2,1H3 |
InChI Key |
LXIZPACCRLUEJK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C1CCC1)(C(=O)OC2CN3CCC2CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)


![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)









